8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C15H14N2O2 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
8-methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2O2/c1-18-12-7-5-11(6-8-12)13-10-17-9-3-4-14(19-2)15(17)16-13/h3-10H,1-2H3 |
InChI Key |
MPSZUHKKCKSMTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)OC |
Origin of Product |
United States |
Preparation Methods
Classical Condensation Approach
The classical and most common method for synthesizing imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridine derivatives with α-haloketones or acetophenones. This reaction typically proceeds via:
- Formation of a keto-ammonium salt intermediate.
- Cyclization under basic or catalytic conditions to form the fused imidazo ring.
However, this method often suffers from drawbacks such as high reaction temperatures, long reaction times, and challenging purification processes.
One-Pot and Ultrasound-Assisted Methods
Recent improvements include one-pot syntheses using ionic liquids as catalysts combined with ultrasound irradiation to enhance reaction rates and yields under milder conditions. The use of heterogeneous bases such as cesium fluoride supported on Celite (CsF-Celite) has been shown to facilitate cyclization and simplify post-reaction treatment.
Specific Preparation Method for 8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Reaction Scheme and Conditions
The target compound, this compound, can be synthesized by the reaction of 2-amino-8-methoxypyridine with 4-methoxyacetophenone under iodine catalysis, ionic liquid mediation, and ultrasound irradiation, followed by treatment with CsF-Celite.
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 2-Amino-8-methoxypyridine (1 equiv), 4-methoxyacetophenone (1 equiv), iodine (catalytic amount), 1-butyl-3-methylimidazolium tetrafluoroborate (20 mol%) | Mixed in a dry vial with magnetic stirring. |
| 2 | Ultrasound irradiation at 40 kHz, 30-45 °C, 1-3 hours | Promotes condensation and intermediate formation. |
| 3 | Addition of CsF-Celite (1.5 equiv) and chloroform (2 mL) | Further ultrasound irradiation at 40-45 °C for 15 min to induce cyclization. |
| 4 | Filtration, washing with chloroform and acetone, drying | Isolation and purification of the product. |
Role of Reagents
- Iodine acts as an oxidant promoting the formation of the imidazo ring.
- Ionic liquid ([BMIM]BF4) serves as a green catalyst enhancing reaction efficiency.
- CsF-Celite is a heterogeneous base facilitating cyclization and simplifying purification.
- Ultrasound irradiation accelerates reaction kinetics and improves yields.
Yield and Purity
This method yields the target compound in high purity and yield, generally exceeding 85%, with simplified post-treatment due to the recoverable CsF-Celite base.
Comparative Data of Imidazo[1,2-a]pyridine Derivatives Synthesized by This Method
| Compound | Substituent on Phenyl Ring | Melting Point (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine | H | 135-137 | ~90 | White solid |
| 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | 4-Br | 214-215 | ~88 | Pale yellow solid |
| 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine | 3-OCH3 | 61-63 | ~85 | Light yellow solid |
| 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 4-OCH3 | 134-136 | ~87 | Pale yellow solid (target compound) |
Note: The target compound this compound is structurally analogous to the last entry, differing by the methoxy substitution at the 8-position on the pyridine ring.
Analytical Characterization
The synthesized compound is characterized by:
- [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): Signals corresponding to aromatic protons and methoxy groups, confirming substitution pattern.
- [^13C NMR (100 MHz, CDCl3)](pplx://action/followup): Chemical shifts consistent with methoxy-substituted imidazo[1,2-a]pyridine framework.
- Melting Point: 134-136 °C, consistent with literature values for similar derivatives.
- Purification: Column chromatography following solvent evaporation.
Advantages and Limitations of the Method
Advantages
- Mild reaction conditions (30-45 °C).
- Short reaction times (1-3 hours plus 15 minutes post-treatment).
- High yields (typically >85%).
- Use of recoverable heterogeneous base (CsF-Celite) reduces waste.
- Ultrasound irradiation enhances reaction rate and efficiency.
- Ionic liquid catalyst is reusable and environmentally friendly.
Limitations
- Requires ultrasonic equipment.
- Precise control of temperature and reaction time is necessary.
- Use of iodine requires careful handling due to its oxidizing nature.
Summary Table of Preparation Parameters
| Parameter | Condition/Value | Effect on Reaction |
|---|---|---|
| Aminopyridine derivative | 2-Amino-8-methoxypyridine | Provides 8-methoxy substitution |
| Ketone | 4-Methoxyacetophenone | Provides 4-methoxyphenyl group |
| Catalyst | Iodine (0.61 mmol) | Oxidant, promotes cyclization |
| Ionic Liquid | 1-Butyl-3-methylimidazolium tetrafluoroborate (20 mol%) | Catalytic medium |
| Base | CsF-Celite (0.76 mmol) | Facilitates cyclization, reusable |
| Temperature | 30-45 °C | Mild conditions |
| Ultrasound Frequency | 40 kHz | Enhances reaction kinetics |
| Reaction Time | 1-3 hours + 15 minutes post-treatment | Efficient conversion |
| Purification | Filtration, washing, column chromatography | High purity product |
Chemical Reactions Analysis
1.1. Condensation with α-Haloketones
A solvent-free synthesis method involves reacting α-bromoacetophenone derivatives with 2-aminopyridines. For example:
-
Reactants : 2-Amino-5-methoxypyridine and 4-methoxy-α-bromoacetophenone.
-
Conditions : Catalyst-free, 60°C, 20 minutes.
This method avoids toxic solvents and reduces reaction times compared to traditional approaches.
1.2. Ultrasound-Assisted Catalysis
An optimized protocol using molecular iodine and ionic liquid catalysts under ultrasound irradiation enhances reaction efficiency:
-
Reactants : 2-Aminopyridine, acetophenone derivatives, iodine (20 mol%), and [BMIM]BF₄.
-
Conditions : Ultrasound (40–45°C), 2.5 hours, followed by K₂CO₃ treatment.
-
Yield : 82% for 2-phenylimidazo[1,2-a]pyridine derivatives .
2.1. Arylomethylation via Glyoxylic Acid
Post-synthetic modifications enable the introduction of aryl-methyl groups at the C3 position:
-
Reactants : 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine, glyoxylic acid, and arylboronic acids.
-
Conditions : Acetonitrile, KOtBu (1.0 equiv), 110°C, 24 hours.
-
Example Product : 3-(4-Methylbenzyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (65% yield) .
This reaction proceeds through a decarboxylative pathway, confirmed by intermediate isolation and LCMS analysis.
2.2. Halogenation and Cross-Coupling
Electron-rich methoxy groups facilitate electrophilic substitution and metal-catalyzed cross-coupling:
-
Buchwald–Hartwig Amination : Palladium catalysts enable C–N bond formation at the pyridine ring.
-
Suzuki Coupling : Boronic acids react at the C7 position in the presence of Pd(PPh₃)₄ .
3.1. Solvent and Temperature Effects
-
Solvent-Free Systems : Improve atom economy and reduce purification steps, achieving yields >90% for related compounds .
-
Ultrasound Irradiation : Reduces reaction times from hours to minutes by enhancing molecular collisions .
3.2. Catalytic Roles
-
Molecular Iodine : Acts as a Lewis acid to activate carbonyl groups in α-haloketones, facilitating nucleophilic attack by 2-aminopyridines .
-
Ionic Liquids : Stabilize intermediates and improve regioselectivity in ultrasound-assisted reactions .
Table 2: Key Synthetic Strategies for Imidazo[1,2-a]pyridines
| Method | Catalysts/Conditions | Time | Yield (%) |
|---|---|---|---|
| Solvent-Free Condensation | None, 60°C | 20 min | 91 |
| Ultrasound + Iodine | I₂, [BMIM]BF₄, 40–45°C | 2.5 hr | 82 |
| Arylomethylation | KOtBu, 110°C | 24 hr | 65 |
Scientific Research Applications
8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a chemical compound with potential applications in pharmaceutical research . Imidazo[1,2-a]pyridine derivatives, including this compound, have a wide range of biological activities, including antiviral, antiulcer, antibacterial, and anti-inflammatory properties .
Imidazo[1,2-a]pyridine Applications
Imidazo[1,2-a]pyridine-based compounds are important in treating heart and circulatory failures and are under development for pharmaceutical uses . Four imidazo[1,2-a]pyridine-based derivatives are widely used in clinics: Zolpidem (hypnotic drug), Alpidem (non-sedative anxiolytic drug), Zolmidine (antiulcer agent), and Olprinone (phosphodiesterase III inhibitor for heart and circulatory failures) .
Research on Imidazo[1,2-a]pyridine Derivatives
- Synthesis and Evaluation: Studies involve synthesizing new imidazo[1,2-a]pyridine-based derivatives and evaluating their anti-cholinesterase activities .
- Inhibitory Effects: Imidazo[1,2-a]pyridine derivatives with a biphenyl side chain show strong AChE inhibition, while those with a phenyl side chain exhibit better BChE inhibition . Compound 2h with a biphenyl side chain and methyl substituent at the R position of the imidazo[1,2-a]pyridine ring showed the strongest AChE inhibition with an IC50 value of 79 µM. Compound 2j with a 3,4-dichlorophenyl side chain and unsubstituted imidazo[1,2-a]pyridine ring appears to be the strongest BChE inhibitor with an IC50 value of 65 µM and good selectivity .
- Molecular Docking Studies: Computational molecular docking studies confirm the inhibitory effects of active compounds, revealing that peripheral anionic sites of AChE and acyl pockets of BChE are the predominant binding sites for the subjected inhibitors .
- Fluorescent properties: 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is characterized by the 2-phenylimidazo[1,2-a]pyridine moiety and has an oxygen that can be easily functionalized to afford potential D3 receptor ligands structurally related to the D3 receptor ligands .
Mechanism of Action
The mechanism of action of 8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine varies depending on its application. In medicinal chemistry, it is believed to exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, its antituberculosis activity is thought to involve inhibition of key enzymes in the bacterial cell wall synthesis pathway . The compound’s fluorescent properties are attributed to its ability to form stable complexes with metal ions, leading to changes in its electronic structure and emission characteristics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine are influenced by substituent positions, electronic effects, and steric factors. Below is a comparative analysis with structurally related imidazo[1,2-a]pyridine derivatives:
Electronic Effects of Substituents
- Electron-Withdrawing Groups (EWGs) : Derivatives like 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde (DABTEI) feature a nitro group, reducing electron density and possibly limiting cholinesterase inhibition compared to methoxy-substituted analogs .
- Electron-Donating Groups (EDGs) : The target compound’s methoxy groups enhance nucleophilicity, which may improve interactions with enzymes like AChE or cytochrome P450 isoforms involved in metabolism .
Pharmacological Profiles
- Antiulcer Agents: SCH 28080 (3-cyanomethyl-substituted analog) inhibits gastric H+/K+-ATPase, whereas the target compound’s C2 and C8 substituents may redirect activity toward other targets like cholinesterases or receptors .
Comparative Data Table
Key Research Findings
Substituent Position Dictates Activity : The 8-methoxy group in the target compound may hinder AChE binding compared to R4-methyl analogs like 2h but could enhance selectivity for other targets .
Synthetic Challenges : Methoxy groups at C8 and C2 reduce reaction yields in MCRs, necessitating optimized conditions .
Receptor Specificity : Unlike 3-substituted MCH1R antagonists, the target compound’s substituents may favor interactions with serotonin or dopamine receptors .
Biological Activity
8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 258.28 g/mol
This compound features a methoxy group at both the 8-position of the imidazo ring and the para position of the phenyl group, which may influence its biological activity.
Anticholinesterase Activity
Imidazo[1,2-a]pyridine derivatives have been studied for their potential as anticholinesterase agents. In particular, compounds with similar structures have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, a related compound demonstrated an IC value of 79 µM against AChE . This suggests that this compound may also exhibit similar inhibitory effects.
Antitumor Activity
Research indicates that imidazopyridine derivatives possess significant antitumor properties. One study reported that derivatives with specific substitutions exhibited selective antiproliferative activity against various cancer cell lines, including colon carcinoma . The presence of methoxy groups in the structure may enhance this activity by facilitating interactions with biological targets.
Antibacterial and Antiviral Properties
The antibacterial activity of imidazo[1,2-a]pyridine compounds has been documented against both Gram-positive and Gram-negative bacteria. For instance, derivatives were evaluated for their minimal inhibitory concentrations (MICs) against strains like Escherichia coli and Staphylococcus aureus, with some showing potent effects . Moreover, antiviral activities have also been observed in related structures, indicating a broad spectrum of efficacy against different pathogens .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmission (AChE and BChE), which is crucial for treating neurodegenerative disorders.
- DNA Intercalation : Some imidazopyridine derivatives exhibit the ability to intercalate into DNA, disrupting replication and transcription processes in cancer cells .
- Receptor Modulation : These compounds may also interact with various receptors in the body, influencing signaling pathways relevant to inflammation and infection.
Case Studies
Several studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine derivatives?
- Answer: The synthesis often involves microwave-assisted organic synthesis (MAOS) for efficiency, as seen in the preparation of imidazo[1,2-a]pyridine derivatives using diglyme as a solvent under microwave irradiation . Alternative methods include one-pot two-step reactions, such as condensation between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds, which minimize intermediate isolation . For example, 2-amino-6-(4-methoxyphenyl)nicotinonitrile reacts with 1-(pyridin-2-yl)ethanone under microwave conditions to form the core structure .
Q. What spectroscopic and crystallographic techniques validate the structure of imidazo[1,2-a]pyridine derivatives?
- Answer: Structural confirmation relies on:
- NMR spectroscopy (¹H and ¹³C) to assign proton and carbon environments .
- FT-IR for functional group identification (e.g., nitrile or carbonyl stretches) .
- Mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography to resolve molecular packing and hydrogen-bonding networks, as demonstrated in Hirshfeld surface analyses .
Q. What pharmacological targets are explored for imidazo[1,2-a]pyridine derivatives?
- Answer: Key targets include:
- COX-2 inhibition (e.g., 2-(4-(methylsulfonyl)phenyl)-N-phenyl derivatives show selectivity over COX-1) .
- Anticancer activity via triarylimidazo[1,2-a]pyridine-8-carbonitriles, which exhibit cytotoxicity in cell lines .
- Antimicrobial and antiprotozoal effects , linked to substituent modifications on the core scaffold .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in imidazo[1,2-a]pyridine synthesis?
- Answer: Optimization strategies include:
- Solvent selection : Polar aprotic solvents like diglyme enhance microwave-assisted reactions .
- Catalyst use : HATU/DIPEA systems improve acid-amide coupling yields (up to 97%) .
- Temperature control : Room-temperature oxidative cyclization (e.g., using NaOCl) minimizes side reactions .
- Regioselectivity : Substituent-directed cyclization avoids byproducts; for example, electron-donating methoxy groups stabilize intermediates .
Q. How do non-covalent interactions influence the stability and bioactivity of imidazo[1,2-a]pyridine derivatives?
- Answer: Hirshfeld analyses reveal that C–H⋯π and π–π stacking interactions stabilize crystal structures, affecting solubility and bioavailability . In biological systems, hydrogen bonding with target proteins (e.g., COX-2) enhances binding affinity, as shown in docking studies .
Q. What strategies resolve discrepancies in biological activity data among structurally similar derivatives?
- Answer: Contradictions are addressed via:
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing methoxy with trifluoromethyl groups alters COX-2 inhibition) .
- Computational modeling : DFT calculations predict electronic effects of substituents on reactivity and binding .
- Dose-response assays : Testing derivatives across multiple concentrations clarifies potency variations .
Q. How do computational methods like DFT enhance understanding of imidazo[1,2-a]pyridine electronic properties?
- Answer: DFT studies map electron density distributions, identifying nucleophilic/electrophilic sites for functionalization. For example, methoxy groups at the 8-position increase electron density on the pyridine ring, enhancing interactions with biological targets .
Q. What challenges arise in achieving regioselectivity during imidazo[1,2-a]pyridine synthesis?
- Answer: Challenges include:
- Competitive cyclization pathways : Substituent steric effects may favor undesired ring closure.
- Directing group limitations : Electron-withdrawing groups (e.g., nitriles) can override inherent regioselectivity .
- Microwave vs. conventional heating : MAOS often improves regiocontrol by accelerating desired pathways .
Notes
- Methodological Focus: Answers emphasize experimental design, data validation, and advanced analytical techniques.
- Contradictions Addressed: SAR and computational modeling are highlighted to reconcile activity discrepancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
